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Abstract
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from the peyote

cactus (Lophophora williamsii), represents a molecule of significant interest within the field of

neuropharmacology. Structurally related to the classic psychedelic mescaline, anhalamine's

distinct pharmacological profile, primarily as a potent inverse agonist of the serotonin 5-HT7

receptor, distinguishes it as a subject worthy of in-depth investigation. This technical guide

provides a comprehensive overview of the historical context of anhalamine's discovery, its

physicochemical properties, and the current state of research into its pharmacological effects.

Detailed experimental protocols for its isolation and synthesis, where available, are presented,

alongside a summary of its known interactions with cellular signaling pathways. This document

aims to serve as a foundational resource for researchers and drug development professionals

exploring the therapeutic potential of anhalamine and related compounds.

Historical Context and Discovery
The discovery of anhalamine is intrinsically linked to the broader scientific exploration of the

psychoactive constituents of the peyote cactus in the late 19th and early 20th centuries. While

the exact date and individual credited with the first isolation and characterization of anhalamine

are not definitively documented in readily available literature, its identification emerged from the

pioneering work of chemists and pharmacologists who sought to understand the chemical

basis of peyote's effects.
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The German pharmacologist Arthur Heffter is a central figure in this narrative. In the late 1890s,

Heffter conducted systematic studies on the alkaloids of peyote, successfully isolating and

identifying several key compounds, including mescaline, anhalonidine, and lophophorine.[1][2]

Given that anhalamine is a major alkaloid in Lophophora williamsii, it is highly probable that it

was isolated and characterized during this period of intense investigation into the cactus's

chemical composition.[1] The early research on peyote alkaloids laid the groundwork for

understanding the structure and activity of a new class of neurologically active compounds.

Physicochemical Properties
Anhalamine is a tetrahydroisoquinoline alkaloid with the chemical formula C₁₁H₁₅NO₃ and a

molar mass of 209.24 g/mol . A summary of its key physicochemical properties is presented in

Table 1.

Property Value Reference

Chemical Formula C₁₁H₁₅NO₃

Molar Mass 209.24 g/mol

Appearance Crystalline solid

IUPAC Name
6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinolin-8-ol

CAS Number 497-40-5

Table 1: Physicochemical Properties of Anhalamine

Pharmacology
The primary pharmacological target of anhalamine identified to date is the serotonin 5-HT7

receptor, where it acts as a potent inverse agonist. The 5-HT7 receptor is a G-protein coupled

receptor (GPCR) predominantly found in the central nervous system, including regions like the

thalamus, hypothalamus, and hippocampus. Its modulation is implicated in a range of

physiological processes, including thermoregulation, circadian rhythms, learning, and memory.

Mechanism of Action at the 5-HT7 Receptor
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As an inverse agonist, anhalamine not only blocks the action of the endogenous ligand

serotonin but also reduces the basal, constitutive activity of the 5-HT7 receptor. This action is

mediated through the Gs alpha subunit of the associated G-protein. Inhibition of the 5-HT7

receptor by an inverse agonist like anhalamine leads to a decrease in the activity of adenylyl

cyclase, resulting in reduced intracellular levels of cyclic adenosine monophosphate (cAMP).

This, in turn, downregulates the activity of Protein Kinase A (PKA) and its downstream signaling

cascades.

Quantitative Pharmacological Data
At present, specific quantitative data on the binding affinity (Ki) and functional potency (EC50 or

IC50) of anhalamine at the 5-HT7 receptor are not widely available in the public domain.

Further research is required to precisely quantify its interaction with this and other potential

molecular targets.

Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation of anhalamine from natural

sources and its complete chemical synthesis are not extensively documented in readily

accessible scientific literature. However, general methodologies for the extraction of alkaloids

from plant material and the synthesis of tetrahydroisoquinolines can be adapted for this

purpose.

General Alkaloid Extraction from Lophophora williamsii
A general procedure for extracting alkaloids from peyote would involve the following conceptual

steps:

Dried and Powdered
Lophophora williamsii Plant Material

Maceration or Soxhlet Extraction
with a suitable solvent (e.g., Methanol)

Acid-Base Extraction to
separate alkaloids from neutral compounds

Chromatographic Separation
(e.g., Column Chromatography, HPLC)

to isolate individual alkaloids

Crystallization to
obtain pure Anhalamine

Click to download full resolution via product page

General workflow for alkaloid extraction.

Conceptual Approach to Chemical Synthesis
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The chemical synthesis of tetrahydroisoquinolines like anhalamine can be conceptually

approached through established organic chemistry reactions. A common strategy is the

Bischler-Napieralski reaction followed by reduction.

Signaling Pathways
The interaction of anhalamine with the 5-HT7 receptor modulates a key intracellular signaling

pathway. As an inverse agonist, it attenuates the Gs-protein-mediated cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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